molecular formula C7H2BrClF4 B13126685 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene

Katalognummer: B13126685
Molekulargewicht: 277.44 g/mol
InChI-Schlüssel: NVANSONKXXITNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene: is an aromatic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route is as follows:

    Halogenation of Benzene: The initial step involves the halogenation of benzene to introduce the bromine, chlorine, and fluorine atoms. This can be achieved through electrophilic aromatic substitution reactions using bromine, chlorine, and fluorine sources under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure selective substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene: can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or

Eigenschaften

Molekularformel

C7H2BrClF4

Molekulargewicht

277.44 g/mol

IUPAC-Name

5-bromo-1-chloro-3-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrClF4/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H

InChI-Schlüssel

NVANSONKXXITNV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.